"4-Bromo-4,4-difluorobutanoic acid" properties and structure
"4-Bromo-4,4-difluorobutanoic acid" properties and structure
An In-Depth Technical Guide to 4-Bromo-4,4-difluorobutanoic acid
Abstract
4-Bromo-4,4-difluorobutanoic acid is a halogenated carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a carboxylic acid handle, a reactive bromo-difluoromethyl terminus, and an aliphatic chain, makes it a versatile synthetic building block. The presence of the geminal difluoro group can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated acidity, which are critical attributes in modern drug design. This guide provides a comprehensive overview of the core properties, structure, synthesis, reactivity, and potential applications of 4-Bromo-4,4-difluorobutanoic acid, intended for researchers, chemists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1] 4-Bromo-4,4-difluorobutanoic acid, with its terminal difluoromethylene group, serves as a valuable synthon for introducing the -CF2- moiety, a common bioisostere for ethers, ketones, or sulfones. The additional presence of both a carboxylic acid and a bromine atom provides orthogonal points for chemical modification, enabling its seamless integration into complex molecular architectures. This document details the essential technical information required to effectively utilize this compound in a research and development setting.
Physicochemical Properties and Structure
Core Properties
The fundamental properties of 4-Bromo-4,4-difluorobutanoic acid are summarized below. This data is critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 147345-36-6 | [2][3][4] |
| Molecular Formula | C₄H₅BrF₂O₂ | [2][3][4] |
| Molecular Weight | 202.98 g/mol | [2][3][4] |
| IUPAC Name | 4-bromo-4,4-difluorobutanoic acid | [4] |
| Boiling Point | 90-92 °C | [2] |
| Density (Predicted) | ~1.79 - 1.84 g/cm³ | [2] |
| Flash Point | 85.2 °C | [2] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| XLogP3 | 1.6 | [2][4] |
| Canonical SMILES | C(CC(F)(F)Br)C(=O)O | [4] |
Structural Elucidation
The structure of 4-Bromo-4,4-difluorobutanoic acid features a four-carbon chain. Carbon-1 is part of the carboxylic acid group. Carbon-4 is substituted with a bromine atom and two fluorine atoms. This geminal difluoride arrangement is key to its utility, as it sterically and electronically modulates the adjacent C-Br bond and influences the overall molecular conformation.
Caption: 2D Molecular structure of 4-Bromo-4,4-difluorobutanoic acid.
Spectral Data Insights
While detailed spectral analysis requires experimental data, the structure allows for predictable signatures.
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¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the methylene groups at C2 and C3. The signal for the C3 protons will likely be a triplet of triplets due to coupling with both the C2 protons and the two fluorine atoms on C4. The C2 protons would appear as a triplet. A reported spectrum shows signals around δ 2.65 (2H, m) and 2.45 (2H, t), consistent with this structure.[5]
-
¹³C NMR: Four carbon signals are expected. The C4 signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling) and will be significantly downfield due to the electronegativity of the three halogen substituents.
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¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
Synthesis and Manufacturing
The synthesis of 4-Bromo-4,4-difluorobutanoic acid can be achieved through various routes. A common and effective method involves the radical addition of dibromodifluoromethane to acrylic acid.
Synthetic Pathway Overview
The reaction proceeds via a free-radical mechanism initiated by sodium dithionite, which generates the bromodifluoromethyl radical (•CF₂Br). This radical then adds across the double bond of acrylic acid.
Caption: Synthetic workflow for 4-Bromo-4,4-difluorobutanoic acid.
Detailed Experimental Protocol
The following protocol is adapted from a documented synthesis.[5] This procedure should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Acrylic acid (1.44 g)
-
Acetonitrile (80 cm³)
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Sodium dithionite (4.18 g)
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Sodium bicarbonate (2.01 g)
-
Water (20 cm³)
-
Dibromodifluoromethane (5 cm³)
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Sodium chloride
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Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer, add acrylic acid (1.44 g) and acetonitrile (80 cm³).
-
Addition of Reagents: To the stirred solution, add sodium dithionite (4.18 g), sodium bicarbonate (2.01 g), and water (20 cm³). Finally, add dibromodifluoromethane (5 cm³).
-
Reaction: Stir the resulting biphasic mixture vigorously at ambient temperature. The reaction progress can be monitored by GC analysis to confirm the consumption of acrylic acid (typically complete within 4 hours).
-
Workup - Phase Separation: Once the reaction is complete, saturate the aqueous phase by adding solid sodium chloride. This facilitates the separation of the organic layer.
-
Extraction and Drying: Separate the organic phase. Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, a pale yellow oil potentially containing some white solid, is taken up in ethyl acetate. The solution is filtered to remove any insoluble material, and the solvent is evaporated under reduced pressure to yield the final product.
Rationale: Sodium dithionite acts as a single-electron transfer reagent, initiating the formation of the •CF₂Br radical from CBr₂F₂. Sodium bicarbonate is used as a base to neutralize the acidic product and maintain a suitable pH for the reaction.
Chemical Reactivity and Mechanistic Insights
Influence of Fluoro and Bromo Groups
The reactivity of 4-Bromo-4,4-difluorobutanoic acid is dominated by its three functional groups:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, or reduction to the corresponding alcohol (4-bromo-4,4-difluorobutan-1-ol).
-
C-Br Bond: The bromine atom is a good leaving group, making C4 susceptible to nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the adjacent difluoro group can influence the reaction kinetics.
-
-CF₂- Group: This group is generally inert but significantly impacts the properties of the rest of the molecule. It increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog (4-bromobutyric acid) and enhances the electrophilicity of C4.
Key Reactions
This molecule is an excellent precursor for various derivatives. For example, it can be used in nucleophilic substitution reactions where the bromine is displaced by amines, thiols, or other nucleophiles to build more complex structures. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively, which are common linkages in pharmaceuticals.
Applications in Drug Discovery and Development
Role as a Fluorinated Building Block
The primary application of 4-Bromo-4,4-difluorobutanoic acid is as a building block for introducing the difluoromethylene (-CF₂-) group into drug candidates. This modification is often pursued to:
-
Enhance Metabolic Stability: The C-F bond is much stronger than the C-H bond, making the -CF₂- group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Improve Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions (including hydrogen bonds) with protein targets, potentially increasing binding affinity and selectivity.
Caption: Hypothetical workflow for drug candidate synthesis.
Safety and Handling
4-Bromo-4,4-difluorobutanoic acid is classified as a corrosive substance.[2] It should be handled with extreme care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container.
All products are intended for research and development use only and must be handled by technically qualified individuals.[6]
Conclusion
4-Bromo-4,4-difluorobutanoic acid is a high-value, versatile building block for chemical synthesis. Its unique combination of a carboxylic acid, a bromodifluoromethyl group, and an aliphatic spacer provides chemists with a powerful tool for introducing fluorine into complex molecules. The well-defined synthesis and predictable reactivity of this compound, coupled with the known benefits of fluorination in bioactive molecules, ensure its continued importance in the fields of medicinal chemistry, drug discovery, and materials science.
References
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PrepChem.com. Synthesis of Step 1: 4-Bromo-4,4-difluorobutanoic acid. Available at: [Link]
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Beijing Xinheng Technology Co., Ltd. 4-Bromo-4,4-difluorobutanoic acid - CAS:147345-36-6. Available at: [Link]
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PubChem. 4-Bromo-4,4-difluorobutanoic acid | C4H5BrF2O2 | CID 2736276. Available at: [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. Available at: [Link]
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